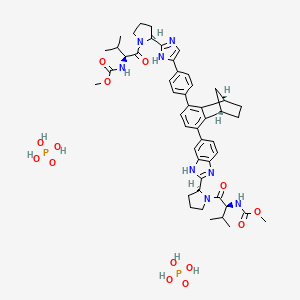

Yimitasvir phosphate

Beschreibung

Eigenschaften

CAS-Nummer |

1959593-63-5 |

|---|---|

Molekularformel |

C49H64N8O14P2 |

Molekulargewicht |

1051.0 g/mol |

IUPAC-Name |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid |

InChI |

InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38+,39+,42+,43+;;/m1../s1 |

InChI-Schlüssel |

KRUXCUGAHYWSKK-RTNSEEPCSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@H]6CC[C@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |

Kanonische SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |

Herkunft des Produkts |

United States |

Mechanistic Elucidation of Yimitasvir Phosphate Antiviral Action

Identification and Characterization of Primary Molecular Targets

The primary molecular target of Yimitasvir (B10857898) phosphate (B84403) has been identified as the Hepatitis C Virus Nonstructural Protein 5A (NS5A). nih.gov This protein is a critical component of the viral replication machinery, making it an attractive target for antiviral therapy.

Hepatitis C Virus Nonstructural Protein 5A (NS5A) as a Specific Target

Yimitasvir phosphate is a potent inhibitor of the HCV NS5A protein. patsnap.com NS5A is a multifunctional phosphoprotein that plays a crucial role in the replication of the viral RNA genome and the assembly of new viral particles. patsnap.com By targeting NS5A, this compound disrupts multiple stages of the viral life cycle. patsnap.com The specificity of this compound for NS5A is a key aspect of its therapeutic action, as it allows for potent inhibition of the virus with minimal off-target effects. Resistance to NS5A inhibitors has been mapped to the N-terminal region of the protein, specifically within the first 100 amino acids of Domain I. semanticscholar.org For HCV genotype 1a, key resistance-associated substitutions have been identified at positions M28T, Q30E/H/R, L31M/V, P32L, and Y93C/H/N, while for genotype 1b, they are found at L31F/V, P32L, and Y93H/N. semanticscholar.org

Role of NS5A in Viral Replication and Assembly Mechanisms

The NS5A protein is integral to both the replication of HCV RNA and the assembly of new virions. It is a component of the HCV replication complex and is involved in the formation of the membranous web, a specialized intracellular structure that serves as the site of viral RNA synthesis. nih.gov NS5A interacts with various viral and host proteins to regulate these processes. nih.gov Furthermore, NS5A is involved in the intricate process of virion assembly, where newly synthesized viral genomes are packaged into infectious particles. patsnap.com The protein's function is modulated by its phosphorylation state, with different phosphorylated forms of NS5A having distinct roles in the viral life cycle.

Molecular Interactions and Binding Dynamics with NS5A

While specific molecular docking and binding studies for this compound are not extensively detailed in publicly available literature, the mechanism can be inferred from the broader class of NS5A inhibitors. These inhibitors are thought to bind to a specific region within Domain I of NS5A. This binding event is believed to induce a conformational change in the NS5A protein, thereby inhibiting its normal functions. The interaction is likely characterized by a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the high affinity and specificity of the inhibitor for its target. The binding site is located in a region of NS5A that is critical for its dimerization and interaction with other viral and host factors, thus explaining the potent antiviral effect of these inhibitors.

Downstream Effects on the Viral Life Cycle

The binding of this compound to NS5A sets off a cascade of events that ultimately halt the production of new infectious virus particles. These downstream effects primarily manifest as the inhibition of viral RNA replication and the disruption of virion assembly and release.

Inhibition of Viral RNA Replication

By binding to NS5A, this compound interferes with the protein's essential role in the HCV replication complex. This disruption inhibits the synthesis of new viral RNA strands, effectively stopping the amplification of the viral genome. patsnap.com Clinical studies have demonstrated the potent effect of this compound on viral replication. In a study involving patients with chronic HCV genotype 1 infection, a 7-day course of this compound resulted in a maximal reduction in HCV RNA from baseline of 5.17 log10 IU/ml. nih.gov

Table 1: Clinical Antiviral Efficacy of this compound

| Metric | Value | Reference |

|---|---|---|

| Maximal Reduction in HCV RNA | 5.17 log10 IU/ml | nih.gov |

Disruption of Virion Assembly and Release

In addition to its role in RNA replication, NS5A is also crucial for the assembly of new viral particles. patsnap.com this compound's inhibition of NS5A disrupts this process by interfering with the protein's ability to coordinate the assembly of viral components. patsnap.com This leads to the production of non-infectious or improperly formed virus particles, further contributing to the reduction in viral load. The disruption of virion assembly is a key component of the multifaceted antiviral action of this compound.

Comparative Mechanistic Analysis with Other NS5A Inhibitors

This compound belongs to a class of direct-acting antiviral (DAA) agents known as nonstructural protein 5A (NS5A) inhibitors. patsnap.compatsnap.com These agents represent a significant advancement in the treatment of Hepatitis C Virus (HCV) by targeting a non-enzymatic viral protein crucial for the viral life cycle. nih.govwikipedia.org The fundamental mechanism of action for this compound is consistent with other inhibitors in its class, such as daclatasvir (B1663022), ledipasvir (B612246), and ombitasvir (B612150). They bind to the N-terminal domain (Domain I) of the NS5A protein, which exists as a dimer. wikipedia.org This binding action disrupts the essential functions of NS5A, leading to a potent antiviral effect. nih.govnih.gov

The antiviral action of NS5A inhibitors is multifaceted, primarily involving a dual mechanism that interferes with two distinct stages of the HCV life cycle: viral RNA replication and virion assembly. patsnap.comwikipedia.org By binding to NS5A, these inhibitors are thought to prevent the formation of the "membranous web"—a complex intracellular structure of rearranged host membranes that serves as the site for HCV replication. wikipedia.org This disruption halts the synthesis of new viral RNA. patsnap.com Concurrently, NS5A inhibitors interfere with the protein's role in the assembly and release of new virus particles, further contributing to the rapid decline in viral load observed during treatment. patsnap.comwikipedia.org

While sharing a common mechanism, NS5A inhibitors exhibit significant differences in their potency, genotypic coverage, and resistance profiles. natap.org First-generation inhibitors often show variable efficacy across different HCV genotypes. For instance, daclatasvir and ledipasvir have demonstrated picomolar potency, but their effectiveness can vary significantly across genotypes. nih.govnatap.org In contrast, newer generation inhibitors have been developed to have more uniform, pangenotypic activity. natap.org

Resistance to NS5A inhibitors is a critical factor in their clinical use. The primary mechanism of resistance involves amino acid substitutions in the NS5A protein that reduce the binding affinity of the drug. Research has identified several key "hotspots" for these resistance-associated substitutions (RASs), most notably at amino acid positions 28, 30, 31, and 93 within Domain I. natap.orgnih.gov However, the impact of a specific RAS can differ substantially between inhibitors. For example, in genotype 1b, the Y93H substitution is a predominant variant selected by ombitasvir and is also associated with failure of daclatasvir and ledipasvir. nih.govresearchgate.net Conversely, the L31M substitution has been linked to resistance against daclatasvir and ledipasvir, but not ombitasvir. researchgate.net In genotype 1a, common RASs for ombitasvir include M28T, M28V, Q30R, and Y93H, each conferring high levels of resistance. nih.gov This variability underscores the subtle but clinically important differences in the binding interactions of each inhibitor.

| Inhibitor | Target | Primary Mechanism | Key Resistance-Associated Substitutions (RASs) | Genotypic Activity Profile |

|---|---|---|---|---|

| Yimitasvir | HCV NS5A Protein | Inhibition of viral RNA replication and virion assembly. patsnap.com | Developed for chronic HCV genotype 1 infection. nih.gov | Primarily studied in HCV genotype 1. nih.gov |

| Daclatasvir | HCV NS5A Protein | Inhibition of viral RNA replication and virion assembly. wikipedia.org | Genotype 1a: M28T, Q30R, L31V, Y93C/H/N. Genotype 1b: L31V, Y93H. natap.orgnih.gov | Broad genotypic coverage, but with variable potency. nih.govnatap.org |

| Ledipasvir | HCV NS5A Protein | Inhibition of viral RNA replication and virion assembly. wikipedia.org | Genotype 1a: M28T/V, Q30R, L31M/V, Y93C/H/N. Genotype 1b: Y93H. natap.org | Most active against genotypes 1, 4, 5, and 6. natap.org |

| Ombitasvir | HCV NS5A Protein | Inhibition of viral RNA replication and virion assembly. nih.gov | Genotype 1a: M28T/V, Q30R, Y93C/H. Genotype 1b: Y93H. nih.gov | Active against genotypes 1 and 4. nih.govasm.org |

Preclinical Pharmacological Investigations of Yimitasvir Phosphate

In Vitro Antiviral Spectrum and Potency

The initial characterization of yimitasvir (B10857898) phosphate's antiviral activity was conducted through a series of in vitro assays designed to measure its ability to inhibit HCV replication in cell culture systems.

Cell-based replicon assays are a cornerstone for the discovery and characterization of HCV inhibitors. These systems utilize human hepatoma cell lines (e.g., Huh-7) that contain autonomously replicating subgenomic HCV RNA molecules, known as replicons. These replicons encode the viral non-structural proteins, including NS5A, which are necessary for RNA replication, but lack the structural proteins, rendering them incapable of producing infectious virus particles. The potency of an antiviral compound is typically measured as the concentration that inhibits 50% of viral replication (EC50).

While specific EC50 data from preclinical studies for yimitasvir phosphate (B84403) are not extensively detailed in publicly available literature, its classification as a potent NS5A inhibitor suggests it demonstrates activity in the picomolar to low nanomolar range, similar to other agents in its class. For context, other well-characterized NS5A inhibitors have shown potent activity in these assays.

Table 1: Illustrative Antiviral Activity of NS5A Inhibitors in HCV Replicon Assays (Note: This table is representative of the class. Specific data for Yimitasvir is not publicly available.)

| Compound | HCV Replicon Genotype | Cell Line | Mean EC50 (pM) |

|---|---|---|---|

| Ombitasvir (B612150) | 1a | Huh-7 | 4.7 |

| Ombitasvir | 1b | Huh-7 | 0.82 |

| Ledipasvir (B612246) | 1a | Huh-7 | 31 |

| Ledipasvir | 1b | Huh-7 | 18 |

HCV exhibits significant genetic diversity, classified into at least seven genotypes and numerous subtypes. Early-generation direct-acting antivirals often had a limited spectrum of activity. Therefore, a crucial part of preclinical assessment is profiling the inhibitor's potency against a panel of replicons representing different HCV genotypes.

Yimitasvir phosphate has been primarily developed for the treatment of chronic HCV genotype 1 infection. nih.govnih.gov Clinical studies have confirmed its high efficacy against this genotype, particularly subtype 1b, when used in combination with other direct-acting antivirals. clinconnect.io This clinical focus implies that preclinical genotypic susceptibility profiling demonstrated potent activity against genotype 1 replicons. While a comprehensive public database of yimitasvir's activity against all major HCV genotypes is not available, its development path points to a strong genotype 1 focus.

To confirm that yimitasvir acts by targeting NS5A, mechanism-based assays are employed. These studies aim to demonstrate a direct interaction between the compound and its intended viral protein target. The mechanism of NS5A inhibitors is generally understood to involve binding to the N-terminus of the NS5A protein, which exists as a dimer. patsnap.com This binding event disrupts the protein's normal functions, leading to the inhibition of both viral RNA replication and virion assembly. patsnap.com

Specific assays for NS5A inhibitors can include:

Resistance Selection Studies: Culturing HCV replicons in the presence of the drug to select for resistant variants. Sequencing the NS5A gene of these variants typically reveals mutations in the drug-binding site, confirming the protein as the target.

Direct Binding Assays: Using purified, recombinant NS5A protein to demonstrate a direct and high-affinity interaction with the drug. researchgate.net

Functional Assays: Investigating the drug's impact on NS5A-mediated processes, such as its role in the formation of the membranous web, the specialized intracellular structures where HCV replication occurs. researchgate.net

For yimitasvir, its classification as an NS5A inhibitor is based on such preclinical mechanistic studies, which have verified that its antiviral effect is mediated through the specific inhibition of the HCV NS5A replication complex. nih.gov

In Vivo Efficacy Studies in Non-Human Primate Models (or other relevant animal models)

Following the establishment of in vitro potency, the efficacy of an antiviral compound must be evaluated in a relevant animal model. The study of HCV is complicated by its narrow host range, which is limited to humans and chimpanzees. embopress.org Due to ethical considerations and high costs, the use of chimpanzees has become rare. nih.gov

A key alternative model is the uPA-SCID mouse, which has a "humanized" liver. patsnap.com These are severely immunodeficient mice transplanted with human hepatocytes, which can then be infected with HCV, allowing for the in vivo study of the virus and the evaluation of antiviral drugs. patsnap.com

While specific preclinical in vivo studies for this compound in non-human primate or humanized mouse models have not been published in detail, this step is a standard and critical part of the drug development process. Data from such studies would have been essential for advancing the compound to human trials.

In an in vivo model, a primary endpoint for efficacy is the reduction in viral load (HCV RNA levels) in the blood following treatment. In human clinical trials, a seven-day course of this compound resulted in a maximal mean reduction in HCV RNA of 5.17 log10 IU/mL in patients with genotype 1 infection, demonstrating a rapid and significant antiviral effect. nih.gov It is expected that preclinical studies in animal models would have shown similarly robust viral load reduction, providing the rationale for these clinical investigations.

Table 2: Representative Viral Load Reduction in a Human Study

| Study Population | Treatment | Maximal Mean HCV RNA Reduction (log10 IU/mL) | Reference |

|---|---|---|---|

| Patients with Chronic HCV Genotype 1 | This compound (7 days) | 5.17 | nih.gov |

Beyond measuring viral load, in vivo studies also allow for the assessment of the drug's effect on liver pathology. Liver tissue can be collected for histological analysis to examine changes in inflammation, necrosis, and other signs of hepatitis. In HCV-infected humanized mice, for example, researchers can assess for signs of hepatocyte damage and inflammation and determine if antiviral treatment leads to an amelioration of these pathological features. mdpi.com Such assessments provide crucial information on whether reducing the viral load translates to an improvement in liver health, a key goal of HCV therapy.

Pharmacodynamic Markers of Antiviral Activity

This compound is a direct-acting antiviral agent that specifically targets the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly. The primary pharmacodynamic marker for the antiviral activity of yimitasvir is the inhibition of HCV RNA replication.

Preclinical evaluations to characterize the antiviral potency of yimitasvir are typically conducted using in vitro HCV replicon systems. These systems are comprised of human hepatoma cell lines that harbor self-replicating subgenomic or full-length HCV RNA molecules of various genotypes. The efficacy of the antiviral agent is quantified by determining the 50% effective concentration (EC50), which is the concentration of the drug that reduces HCV RNA replication by 50%.

While specific EC50 values for this compound against a comprehensive panel of HCV genotypes from publicly available preclinical studies are not widely detailed, it has been established in the literature that the compound demonstrates potent antiviral activity, particularly against genotype 1 HCV.

In a clinical setting, a key pharmacodynamic marker is the reduction in viral load in patients with chronic hepatitis C. In a study involving patients with chronic HCV genotype 1 infection, treatment with this compound resulted in a maximal reduction in HCV RNA from baseline of 5.17 log10 IU/mL. nih.gov This substantial decrease in viral RNA levels in patients serves as a clinical confirmation of the potent antiviral activity observed in preclinical models.

The following table summarizes the key pharmacodynamic findings for this compound based on available information.

| Marker |

It is important to note that a comprehensive understanding of the preclinical pharmacodynamic profile of this compound would require access to detailed reports from studies assessing its activity across all major HCV genotypes and against common resistance-associated substitutions.

Drug Metabolism and Pharmacokinetics Dmpk of Yimitasvir Phosphate

Preclinical Absorption and Bioavailability Characteristics

Yimitasvir (B10857898) phosphate (B84403) exhibits characteristics related to its absorption and bioavailability following oral administration. In healthy volunteers, yimitasvir was absorbed slowly, with a median time to maximum plasma concentration (Tmax) of 3.5-4.0 hours in a fasted state. Following a single oral dose, the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) increased in a dose-proportional manner from 30 to 100 mg, but less than proportionally from 100 to 600 mg. This suggests that absorption may approach saturation at higher doses. The bioavailability (F) of yimitasvir decreased by approximately 12.9% for each 100 mg dose increase.

Influence of Gastrointestinal Factors on Absorption

The presence of food significantly impacts the absorption of yimitasvir phosphate. A standardized high-fat meal decreased both the rate and extent of absorption. Specifically, a high-fat meal reduced the absorption rate, with Tmax occurring later (5-12 hours post-dose), and resulted in approximate 50% and 63% decreases in yimitasvir AUC and Cmax, respectively. Food was also found to affect the absorption rate (Ka) and bioavailability (F), with a high-fat meal decreasing Ka by 90.9% and F by 38.5%. Based on these findings, it is recommended to take this compound at least 2 hours before or after a meal to optimize absorption.

Table 1: Influence of High-Fat Meal on Yimitasvir Absorption

| Parameter | Fasted State (Median) | High-Fat Meal (Range) | Approximate Change (%) |

| Tmax (h) | 3.5-4.0 | 5-12 | N/A |

| AUC | Reference | ~50% decrease | -50% |

| Cmax | Reference | ~63% decrease | -63% |

| Ka | Reference | 90.9% decrease | -90.9% |

| F | Reference | 38.5% decrease | -38.5% |

Note: Tmax values are median ranges. AUC and Cmax decreases are approximate. Ka and F decreases are reported for high-fat meals.

Distribution Profile and Tissue Compartmentalization

This compound is moderately bound to human plasma proteins, with binding ranging from approximately 79.2% to 86.6%. This protein binding appears to be independent of drug concentration across the range of 100–2000 ng/mL. The population pharmacokinetic model described yimitasvir's behavior using a two-compartment model with sequential zero-first order absorption and first-order elimination. The apparent oral clearance (CL/F) was determined to be 13.8 L/h, and the central volume of distribution (V1/F) was 188 L in a typical healthy male volunteer.

Biotransformation Pathways and Metabolite Identification

In vitro studies using hepatic microsomes from various species (mice, rats, dogs, monkeys, and humans) did not detect any metabolism of yimitasvir. This suggests that yimitasvir may not undergo significant biotransformation via common metabolic pathways, at least not in these in vitro systems.

Involvement of Cytochrome P450 Enzymes (e.g., CYP2C8, CYP3A4 modulation)

Yimitasvir is identified as a substrate and inhibitor of the drug transporter P-glycoprotein (P-gp). Regarding cytochrome P450 (CYP) enzymes, yimitasvir is a weak inhibitor of CYP2C8 but does not inhibit CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. There is also an indication that yimitasvir may be a weak inducer of CYP3A4. The modulation of CYP2C8 and CYP3A4, which are principal enzymes involved in the biotransformation of some other drugs, does not appear to be a major pathway for yimitasvir itself.

Role of Non-CYP Mediated Metabolic Pathways

As no metabolism was detected in vitro with hepatic microsomes, the role of non-CYP mediated metabolic pathways in the biotransformation of this compound is not clearly defined by the available data. Studies on other compounds highlight that non-CYP enzymes such as UDP-glucuronosyltransferases (UGTs), esterases, aldehyde oxidase (AO), flavin-containing monooxygenases (FMO), and sulfotransferases (SULTs) can play significant roles in drug metabolism. However, specific investigations into these pathways for yimitasvir are not detailed in the provided search results.

Elimination Routes and Excretion Mechanisms

The primary route of elimination for this compound is through fecal excretion of the parent drug. Less than 0.04% of the administered dose of yimitasvir was recovered in urine as the parent drug over a 7-day period post-dose. This indicates that renal excretion of unchanged yimitasvir is minimal. The geometric mean terminal half-life of yimitasvir was reported to be between 13.4 and 19.7 hours, supporting once-daily dosing. Steady-state concentrations were achieved after approximately 5 days of daily dosing, with minimal accumulation. The accumulation ratio was found to be between 1.29-1.34.

Table 2: Excretion Profile of this compound

| Route of Elimination | Proportion of Dose Recovered | Notes |

| Fecal Excretion | Major route | Primarily as parent drug |

| Urinary Excretion | < 0.04% | As parent drug over 7 days post-dose |

| Other Routes | Not specified | Not detailed in available literature. |

Compound List:

this compound

Yimitasvir

GS-331007

Coblopasvir

Hepacivirus (HCV)

Non-structural protein 5A (NS5A)

P-glycoprotein (P-gp)

CYP1A2

CYP2B6

CYP2C8

CYP2C9

CYP2C19

CYP2D6

CYP3A4

UDP-glucuronosyltransferases (UGTs)

Esterases

Aldehyde oxidase (AO)

Flavin-containing monooxygenases (FMO)

Sulfotransferases (SULTs)

Predominant Fecal Excretion Pathway

Investigations into the elimination routes of this compound reveal that fecal excretion of the parent compound constitutes the primary pathway. Through a 7-day post-dose period, less than 0.04% of the administered yimitasvir was recovered in the urine as the parent drug nih.govfrontiersin.orgfrontiersin.orgnih.gov. This suggests that the majority of the drug is eliminated via the feces.

Limited Renal Excretion of Parent Compound

Consistent with the predominant fecal excretion, the renal excretion of unchanged yimitasvir is minimal. As noted, recovery in urine as the parent drug accounted for less than 0.04% over a 7-day period nih.govfrontiersin.orgfrontiersin.orgnih.gov. This finding underscores the limited role of the kidneys in clearing the parent compound.

Table 1: this compound Excretion Profile

| Excretion Route | Percentage Recovered (7 days post-dose) | Notes |

| Urine (Parent) | < 0.04% | Major route of elimination is fecal. |

| Feces (Parent) | Major route | Specific percentage not quantified. |

Transporter-Mediated Disposition and Efflux Mechanisms

This compound's disposition is influenced by its interactions with key drug transporters, particularly P-glycoprotein (P-gp).

P-glycoprotein (P-gp) Substrate and Inhibitor Properties

Research has established that this compound acts as both a substrate and an inhibitor of P-glycoprotein (P-gp) nih.govfrontiersin.orgfrontiersin.org. P-gp is an ATP-dependent efflux pump found in various tissues, including the intestinal epithelium, liver, and kidneys, which plays a significant role in limiting the absorption and facilitating the elimination of its substrates medicationsandnutrition.comwikipedia.orgscielo.br. As a P-gp substrate, yimitasvir can be actively transported out of cells. Its inhibitory properties suggest that it can also affect the transport activity of P-gp for other co-administered drugs.

Investigations of Other Drug Transporters

Beyond its interaction with P-gp, this compound has also been evaluated for its effects on cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. Yimitasvir is a weak inhibitor of CYP2C8 and does not inhibit CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Additionally, it may act as a weak inducer of CYP3A4 nih.govfrontiersin.orgfrontiersin.org. While these findings highlight yimitasvir's potential to interact with metabolic pathways, the provided research does not detail specific investigations into its interactions with other major drug transporters such as OATPs, OCTs, or BCRP.

Molecular Resistance Mechanisms to Yimitasvir Phosphate

Emergence and Characterization of Resistance-Associated Substitutions (RASs)

The development of resistance to NS5A inhibitors is intrinsically linked to genetic variations within the NS5A protein. These variations, known as Resistance-Associated Substitutions (RASs), can arise spontaneously in the viral population or be selected for under therapeutic pressure.

Mapping and Identification of Key RASs within the NS5A Protein

Key regions within the NS5A protein have been identified as hotspots for mutations conferring resistance to NS5A inhibitors. These commonly include amino acid positions in the N-terminal domain of NS5A, particularly around residues 30, 31, and 93.

Position 31: Substitutions such as L31M and L31V have been associated with reduced susceptibility to NS5A inhibitors bvsalud.orgxiahepublishing.commdpi.commdpi.com. In HCV genotype 1b, L31M is frequently observed and contributes to resistance against many NS5A inhibitors mdpi.com.

Position 93: Mutations at this position, including Y93H and Y93Y/H, are also significant drivers of resistance. Studies have indicated that patients with baseline Y93H or Y93Y/H mutations experienced a lower maximum reduction in HCV RNA levels during a short-term yimitasvir (B10857898) phosphate (B84403) treatment course bjmu.edu.cn. These mutations are known to confer resistance to the majority of NS5A inhibitors mdpi.com.

Other Positions: While L31 and Y93 are prominent, other positions like R30 (e.g., R30Q) and Q30 (e.g., Q30E) have also been implicated in resistance profiles for NS5A inhibitors across different HCV genotypes bvsalud.orgxiahepublishing.commdpi.comwjgnet.com.

Functional Impact of RASs on Yimitasvir Phosphate Antiviral Activity

The presence of specific RASs can significantly impair the antiviral activity of this compound. These mutations alter the conformation of the NS5A protein, thereby reducing the binding affinity of the drug to its target.

Reduced Viral Load Reduction: As observed in a 7-day trial, patients harboring baseline NS5A mutations Y93H or Y93Y/H exhibited a diminished maximal reduction in HCV RNA levels compared to those without these mutations bjmu.edu.cn. This suggests that pre-existing resistance variants can limit the initial potency of this compound.

Increased Resistance Fold-Change: While specific fold-change data for this compound against individual mutations may vary, studies on other NS5A inhibitors demonstrate substantial increases in resistance. For instance, the double mutation L31V-Y93H has been shown to confer a dramatic increase in resistance (approximately 15,000-fold) to daclatasvir (B1663022) (DCV), another NS5A inhibitor mdpi.com. Such synergistic effects highlight the potential for complex resistance profiles.

Table 1: Key NS5A Resistance-Associated Substitutions (RASs) and their Impact

| Mutation(s) | NS5A Region/Position | Reported Impact on this compound Activity / NS5A Inhibitor Resistance | Reference(s) |

| L31M | N-terminus | Associated with resistance to majority of NS5A inhibitors; common in HCV 1b | bvsalud.orgxiahepublishing.commdpi.com |

| Y93H/Y | C-terminus | Reduced maximum HCV RNA reduction; associated with resistance to majority of NS5A inhibitors | bvsalud.orgxiahepublishing.commdpi.combjmu.edu.cn |

| R30Q | N-terminus | Common RAS in HCV 1b | bvsalud.orgxiahepublishing.commdpi.com |

| Q30E | N-terminus | Confers high resistance in HCV 1a to NS5A inhibitors | wjgnet.com |

| L31V | N-terminus | Confers resistance to NS5A inhibitors (e.g., DCV) | mdpi.com |

| Y93N | C-terminus | Confers high resistance in HCV 1a to NS5A inhibitors | wjgnet.com |

| L31V-Y93H | N-terminus/C-terminus | Significant synergistic resistance to NS5A inhibitors (e.g., DCV) | mdpi.com |

In Vitro Selection and Evolution of Resistant Viral Strains

In vitro studies involving the serial passage of HCV replicons or viral isolates in the presence of increasing concentrations of this compound can elucidate the evolutionary pathways leading to drug resistance. These experiments typically involve exposing the virus to sub-optimal drug concentrations, allowing for the selection and amplification of pre-existing or newly emerged resistance mutations. While specific in vitro selection studies for this compound are not extensively detailed in the provided snippets, the general principle involves identifying mutations that emerge and confer a growth advantage to the virus in the presence of the drug. These studies are vital for understanding the genetic barrier to resistance and the kinetics of resistance development.

Structural Basis of Resistance Development

The resistance-conferring mutations within the NS5A protein alter its three-dimensional structure, thereby affecting the drug's ability to bind to its target site. Structure-based analyses of NS5A inhibitors have revealed that mutations at key positions, such as L31 and Y93, can induce conformational changes that disrupt the drug-protein interaction.

Altered Binding Site Conformation: Substitutions at positions 31 and 93 are located within or near the presumed high-affinity binding site for NS5A inhibitors in Domain I of the protein mdpi.com. These mutations can lead to changes in the local protein structure, reducing the complementarity between the drug and its target.

Cross-Resistance Profiles with Clinically Approved NS5A Inhibitors and Other Direct-Acting Antivirals

A significant concern with NS5A inhibitors is the potential for cross-resistance. Mutations that confer resistance to one NS5A inhibitor often confer cross-resistance to other drugs within the same class due to the conserved binding site and mechanism of action.

Cross-Resistance Among NS5A Inhibitors: Studies have shown that resistance mutations selected by one NS5A inhibitor can lead to reduced susceptibility to other NS5A-targeting agents mdpi.comwjgnet.com. For instance, mutations identified in genotype 1b, such as L31V and Y93H, which confer resistance to daclatasvir (DCV), also impact susceptibility to other NS5A inhibitors mdpi.com. The development of resistance to first-generation NS5A inhibitors has prompted the development of "second-generation" inhibitors with improved genetic barriers, but cross-resistance remains a consideration wjgnet.com.

Combinations with Other DAAs: this compound is often studied in combination with other DAAs, such as sofosbuvir (B1194449) (an NS5B inhibitor) bvsalud.orgxiahepublishing.compatsnap.com. Combination therapy is a key strategy to minimize the emergence of resistance. By targeting multiple viral proteins simultaneously, these regimens can provide a higher barrier to resistance compared to monotherapy. For example, combining NS5A inhibitors with NS3 protease or NS5B polymerase inhibitors has shown promise in reducing the risk of resistance selection wjgnet.comresearchgate.net.

Table 2: Cross-Resistance Profile with Clinically Approved NS5A Inhibitors

| NS5A Inhibitor | Common Resistance Mutations (Examples) | Cross-Resistance with this compound (General Trend) | Reference(s) |

| Daclatasvir (DCV) | L31V, Y93H, Q30E, Y93N | High degree of cross-resistance observed; mutations conferring resistance to DCV often affect susceptibility to other NS5A inhibitors. | mdpi.comwjgnet.com |

| Ledipasvir (B612246) | Similar mutations to DCV | Cross-resistance is generally observed among NS5A inhibitors; this compound's structural similarity to Ledipasvir suggests potential cross-resistance. | wjgnet.comdovepress.com |

| Elbasvir | Q30R, L31M, Y93H | Expected cross-resistance due to shared target and mechanism. | mdpi.comwjgnet.com |

| Velpatasvir | Q30R, L31M, Y93H | Expected cross-resistance due to shared target and mechanism. | mdpi.comwjgnet.com |

Preclinical Strategies to Mitigate or Overcome Resistance

Several preclinical strategies are employed to mitigate the emergence of resistance and maintain the long-term efficacy of this compound and other NS5A inhibitors.

Combination Therapy: The most prominent strategy is the use of this compound in combination with other DAAs that target different viral proteins (e.g., NS3/4A protease inhibitors, NS5B polymerase inhibitors) wjgnet.comresearchgate.netpatsnap.com. This multi-targeted approach significantly increases the genetic barrier to resistance, as the emergence of resistance to multiple drugs simultaneously is less likely.

Development of Second-Generation Inhibitors: Research into developing next-generation NS5A inhibitors with higher potency and improved genetic barriers is ongoing. These newer agents are designed to maintain activity against viruses that have developed resistance to earlier compounds.

Monitoring and Genotyping: While not a preclinical strategy, routine monitoring of viral load and, in cases of treatment failure, genotyping for resistance mutations are essential clinical approaches to guide treatment decisions and potentially switch to alternative regimens.

By understanding the molecular basis of resistance and implementing robust combination strategies, the clinical utility of this compound can be maximized, aiming for sustained virological response and the prevention of treatment failure due to drug resistance.

Compound Names Mentioned:

this compound

Daclatasvir (DCV)

Ledipasvir

Elbasvir

Velpatasvir

Sofosbuvir

Synthetic Methodologies and Process Development for Yimitasvir Phosphate

Evolution of Synthetic Pathways since Initial Discovery (2012)

Since its initial discovery, the synthetic route to Yimitasvir (B10857898) phosphate (B84403) has undergone significant optimization to improve efficiency and scalability. The initial processes for creating the API were sufficient for preliminary studies but lacked the efficiency required for large-scale production. Through dedicated process development, the synthesis has been refined to address these early limitations.

Stereoselective Synthesis Approaches

The molecular structure of Yimitasvir contains multiple chiral centers, making stereoselective synthesis a critical aspect of its production. Controlling the stereochemistry is essential, as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles. The development of Yimitasvir's synthesis incorporated modern asymmetric techniques to ensure the desired enantiomer is produced with high purity.

A primary strategy employed in the synthesis of Yimitasvir is the use of enzymatic desymmetrization. patsnap.com This approach avoids classical resolution methods, which often result in the loss of at least 50% of the material as the undesired enantiomer. patsnap.com By using a stereoselective enzymatic reaction, a prochiral intermediate is converted directly into a chiral building block, setting the stage for the construction of the rest of the molecule with the correct stereochemistry.

Enzymatic desymmetrization has become a powerful tool in modern pharmaceutical synthesis for its high selectivity and environmentally benign nature. rsc.org In the synthesis of Yimitasvir, this technique utilizes hydrolase enzymes to selectively react with one of two identical functional groups on a symmetrical (meso) compound. patsnap.com This enzymatic transformation breaks the symmetry of the starting material, generating a chiral product with high enantiomeric excess.

This method offers significant advantages over traditional chemical approaches. It avoids the need for chiral auxiliaries or resolving agents, which can be expensive and require additional synthetic steps for their introduction and removal. The use of enzymes in this manner simplifies the synthetic pathway and is a key factor in developing a more efficient and cost-effective manufacturing process for Yimitasvir. patsnap.com

Optimization and Scale-Up of Synthetic Processes for Research and Development

Transitioning a synthetic route from the laboratory bench to a large-scale manufacturing setting presents numerous challenges. For Yimitasvir phosphate, the process was systematically optimized and scaled up to establish a new, robust procedure capable of producing the API on a kilogram scale. patsnap.com This effort was crucial for supplying the necessary quantities of the drug for extensive clinical trials and eventual commercial demand.

The following table summarizes the improvement in the synthetic process for Yimitasvir.

| Process Stage | Overall Yield | Scale |

|---|---|---|

| Initial Process | 17% | Laboratory Scale |

Control of Impurities and By-products in Large-Scale Synthesis

Ensuring the purity of an API is a non-negotiable aspect of pharmaceutical manufacturing, mandated by regulatory bodies worldwide. The control of impurities and by-products in the large-scale synthesis of this compound is a critical component of its process development. Impurities can arise from various sources, including starting materials, intermediates, reagents, and degradation of the final product.

A systematic approach is required to manage these impurities effectively. The process involves:

Impurity Profiling: A thorough investigation to identify all potential and actual impurities that may be present in the final API. This includes process-related impurities and potential degradation products. nih.gov

Synthesis and Characterization: Key impurities must often be independently synthesized to serve as reference standards. nih.govnih.gov This allows for their definitive structural confirmation and the development of accurate analytical methods for their detection and quantification.

Analytical Method Development: Validated analytical methods, typically using high-performance liquid chromatography (HPLC), are developed to detect and quantify impurities at very low levels (e.g., below 0.10%). nih.gov

Process Control: The manufacturing process is designed and optimized to control the formation of impurities to acceptable levels, in accordance with International Conference on Harmonisation (ICH) guidelines. nih.govnih.gov This may involve modifying reaction conditions, introducing additional purification steps, or setting strict specifications for starting materials and intermediates.

By implementing a robust impurity control strategy, the quality, safety, and efficacy of each batch of this compound are ensured, meeting the stringent requirements for a commercial pharmaceutical product. nih.gov

Analytical Methodologies for Yimitasvir Phosphate Research

Quantitative Determination in Complex Biological Matrices

Accurately measuring the concentration of Yimitasvir (B10857898) and its potential metabolites in biological fluids such as plasma is crucial for understanding its pharmacokinetic profile.

For the quantitative analysis of Yimitasvir in plasma samples from clinical studies, a fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established and utilized. nih.gov This technique offers high sensitivity and selectivity, allowing for the precise measurement of the drug even at low concentrations.

The bioanalytical methods were validated in accordance with guidelines from major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov The validation process ensures that the method is reliable and reproducible for its intended purpose. Key validation parameters for the LC-MS/MS assay for Yimitasvir are summarized below. nih.gov

| Validation Parameter | Result |

| Linearity Range | 5.00–5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |

| Accuracy (for Quality Control samples) | Within ±15% of the nominal value |

| Precision (for Quality Control samples) | Within ±15% relative standard deviation |

| Accuracy (for LLOQ) | Within ±20% of the nominal value |

| Precision (for LLOQ) | Within ±20% relative standard deviation |

This interactive table summarizes the key validation parameters for the LC-MS/MS method used to quantify Yimitasvir in human plasma.

In a phase 2 study, the plasma concentrations of Yimitasvir were analyzed using an LC-MS/MS system equipped with a Shimadzu LC-30AD liquid chromatograph and a SCIEX API6500 mass spectrometer. nih.gov The chromatographic separation was achieved using an XBridge Peptide BEH C18 column (50 × 2.1 mm, 3.5 μm) maintained at 45°C. nih.gov A gradient elution was employed with a mobile phase consisting of 2 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid (Mobile Phase A) and a mixture of acetonitrile (B52724) and methanol (B129727) (30:70, v:v) (Mobile Phase B), at a flow rate of 0.5 mL/min. nih.gov

The metabolic profile of a drug candidate is a critical aspect of its development. In the case of Yimitasvir, extensive in vitro studies were conducted to investigate its metabolism. No metabolism of Yimitasvir was detected during incubations with hepatic microsomes from various species, including mice, rats, dogs, monkeys, and humans. nih.gov

Consistent with these in vitro findings, in vivo data from human studies show that Yimitasvir is primarily eliminated as the unchanged parent drug. Less than 0.04% of the administered dose was recovered in urine as the parent drug, with fecal excretion being the major route of elimination. nih.govnih.gov This indicates that Yimitasvir undergoes minimal metabolism in humans. Consequently, the development of specific bioanalytical assays for metabolites was not a primary focus, as the parent compound represents the vast majority of the circulating and excreted drug-related material.

Purity Assessment and Structural Elucidation Techniques

Ensuring the purity and confirming the chemical structure of the active pharmaceutical ingredient (API) are paramount for safety and efficacy. For Yimitasvir phosphate (B84403), standard pharmaceutical analysis techniques are employed to assess its purity and elucidate its structure. While specific reports detailing these analyses for Yimitasvir phosphate are not publicly available, the process for such a compound typically involves a combination of chromatographic and spectroscopic methods.

Purity assessment is generally performed using high-performance liquid chromatography (HPLC) with UV detection to identify and quantify any impurities. These impurities could be process-related (e.g., starting materials, intermediates, by-products) or degradation products. The methods are validated to be specific, linear, accurate, and precise for the quantification of these impurities.

Structural elucidation, the process of determining the exact chemical structure, is a critical step. For Yimitasvir, its chemical structure has been published. nih.gov The definitive confirmation of such a structure typically relies on a combination of advanced spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate molecular weight, which helps in confirming the elemental composition. Fragmentation patterns in MS/MS can further help in confirming the structure.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups within the molecule.

In Vitro Assay Development for Target Engagement and Antiviral Activity

In vitro assays are essential for characterizing the mechanism of action and determining the potency of antiviral compounds like this compound. As an NS5A inhibitor, assays are designed to measure its ability to engage its viral target and inhibit HCV replication.

A key tool in this process is the HCV replicon system. nih.govfrontiersin.org These are cell lines, typically human hepatoma cells (e.g., Huh-7), that have been engineered to contain a subgenomic portion of the HCV RNA that can replicate autonomously. nih.govfrontiersin.org These systems allow for the study of viral replication without the production of infectious virus particles, making them a safe and efficient tool for screening and characterizing antiviral compounds.

The antiviral activity of Yimitasvir would be determined by treating the replicon-containing cells with various concentrations of the compound. The inhibition of HCV RNA replication is then measured, typically by quantifying the amount of viral RNA or a reporter gene (like luciferase) included in the replicon. The results are used to calculate the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. While Yimitasvir is known to be a potent NS5A inhibitor, specific EC50 values from such assays are not detailed in the currently available public literature.

In both in vitro antiviral assays and clinical trials, the accurate quantification of HCV RNA is the primary endpoint to assess the efficacy of this compound. The standard method for this is a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay, often referred to as a viral load test. nih.govresearchgate.net

These assays work by first converting the viral RNA into complementary DNA (cDNA) through reverse transcription. The cDNA is then amplified in a quantitative PCR reaction. The amplification process is monitored in real-time using fluorescent probes, which allows for the precise quantification of the initial amount of HCV RNA in the sample. medrxiv.org The results are typically reported in international units per milliliter (IU/mL). medrxiv.org

In clinical trials involving this compound, HCV RNA levels in patients were monitored at baseline and at various time points during and after treatment to determine the extent and duration of viral suppression. nih.gov For instance, a maximal reduction in HCV RNA from baseline of 5.17 log10 IU/ml has been reported in patients treated with this compound. nih.gov Commercially available and validated RT-qPCR platforms, such as the Roche COBAS AmpliPrep/COBAS TaqMan system, are commonly used in such studies, offering high sensitivity with lower limits of detection typically in the range of 15-25 IU/mL.

Formulation Science and Preclinical Development of Yimitasvir Phosphate

Pre-formulation Studies for Enhanced Solubility and Stability

Pre-formulation studies are foundational to developing a successful dosage form, particularly for compounds with challenging physicochemical properties. For Yimitasvir (B10857898), these initial investigations centered on understanding and overcoming its limited aqueous solubility and characterizing its stability profile.

Research indicates that Yimitasvir exhibits pH-dependent solubility. nih.gov This characteristic is critical for oral drug development, as the pH of the gastrointestinal tract varies significantly. A study on the effects of food revealed that a standardized high-fat meal decreased the rate and extent of Yimitasvir's absorption. nih.gov This is potentially due to a high-fat meal increasing gastric pH, which in turn could lower the solubility of the compound prior to absorption. nih.gov The primary route of elimination for the parent drug is through fecal excretion, which often suggests that the oral bioavailability is limited by low solubility and absorption. nih.govfrontiersin.org

To support early non-clinical studies, various solvent systems were explored to enhance the solubility of Yimitasvir diphosphate (B83284). These systems were designed to achieve a target concentration suitable for administration in preclinical models. The following table summarizes several solvent systems that successfully solubilized Yimitasvir diphosphate to a concentration of 2.5 mg/mL, often requiring sonication to achieve a clear solution.

| Protocol | Solvent System Composition | Resulting Solubility | Notes |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (2.38 mM) | Requires ultrasonic assistance. |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (2.38 mM) | Requires ultrasonic assistance. |

| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (2.38 mM) | Requires ultrasonic assistance. |

Data sourced from MedchemExpress. Please note Yimitasvir diphosphate is referenced in the source.

Stability assessments of Yimitasvir diphosphate in a dimethyl sulfoxide (B87167) (DMSO) stock solution were also conducted. These studies are crucial for ensuring the integrity of the compound during storage and handling for research purposes.

| Storage Condition | Storage Period |

| -80°C | 6 months |

| -20°C | 1 month |

Data sourced from MedchemExpress. Please note Yimitasvir diphosphate is referenced in the source.

These pre-formulation data were instrumental in guiding the selection of appropriate vehicles for preclinical toxicology and efficacy studies and highlighted the need for a carefully designed final dosage form to ensure consistent in vivo performance.

Development of Experimental Formulations for Preclinical Research

Based on the challenges identified during pre-formulation studies, particularly the compound's low intrinsic solubility, early preclinical evaluations of Yimitasvir phosphate (B84403) relied on solution-based formulations. The use of co-solvents and solubility-enhancing excipients was a key strategy to achieve the necessary drug concentrations for in vivo testing in animal models. nih.gov

The development of these experimental formulations aimed to maximize the exposure of the new chemical entity to assess its therapeutic potential and safety profile. bohrium.com The solvent systems identified in pre-formulation, such as those containing DMSO, polyethylene (B3416737) glycols (e.g., PEG300), and surfactants like Tween-80, are common in preclinical development for solubilizing poorly soluble compounds. nih.gov Another approach involved using sulfobutylether-β-cyclodextrin (SBE-β-CD), a cyclodextrin (B1172386) derivative known to form inclusion complexes with drug molecules, thereby increasing their aqueous solubility. nih.gov For lipid-based formulation strategies, corn oil was also evaluated as a vehicle.

These liquid formulations, while suitable for early-stage animal studies such as oral gavage, are generally not viable for commercial drug products. Therefore, for clinical development and eventual commercialization, a solid oral dosage form was necessary. Yimitasvir phosphate was subsequently developed into a capsule formulation, which was used in numerous clinical trials. nih.govpatsnap.comkawin-bio.comspringer.com

In Vitro Dissolution and Release Characteristics from Prototype Formulations

Detailed information regarding the in vitro dissolution and release characteristics of this compound prototype formulations, such as the capsule used in clinical trials, is not extensively available in the public domain. Such studies are a critical component of formulation development, as they are used to guide the selection of excipients, optimize the manufacturing process, and ensure batch-to-batch consistency. For oral solid dosage forms, dissolution testing is a key quality control parameter that can provide insights into the potential in vivo performance of the drug product. fda.gov

Interactions of Yimitasvir Phosphate with Biological Systems and Other Compounds

Preclinical Drug-Drug Interaction (DDI) Studies

Preclinical studies are fundamental in identifying potential drug-drug interactions that may arise from the co-administration of yimitasvir (B10857898) phosphate (B84403) with other medications. These studies investigate how yimitasvir phosphate might affect the pharmacokinetics or pharmacodynamics of other drugs, or vice versa.

In Vitro DDI Investigations (e.g., Cytochrome P450 enzyme inhibition/induction, transporter interactions)

In vitro investigations are essential for characterizing the metabolic fate and transporter interactions of this compound, providing early insights into its DDI potential. Research indicates that this compound is a substrate and inhibitor of P-glycoprotein (P-gp), a significant efflux transporter involved in drug disposition. nih.gov Regarding the cytochrome P450 (CYP) enzyme system, yimitasvir has been identified as a weak inhibitor of CYP2C8. nih.gov Importantly, it did not exhibit significant inhibition against other major CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Furthermore, yimitasvir may function as a weak inducer of CYP3A4. nih.gov The assessment of DDI potential, particularly concerning CYP enzymes, typically commences with in vitro studies designed to determine kinetic parameters and identify risks associated with the co-administration of drugs. mdpi.com In vitro assays are routinely employed to ascertain whether a new drug acts as a substrate, inhibitor, or inducer of efflux or uptake membrane transporters, thereby predicting its potential role in transporter-mediated clinical drug-drug interactions. nih.gov

Preclinical In Vivo DDI Models with Co-administered Antivirals or Common Drugs

Preclinical in vivo studies have explored the drug-drug interaction (DDI) potential of this compound when administered concurrently with other therapeutic agents. Specifically, studies have evaluated the pharmacokinetic interactions of this compound capsules with sofosbuvir (B1194449) tablets, omeprazole (B731) magnesium enteric-coated tablets, and rosuvastatin (B1679574) calcium tablets in healthy volunteers. patsnap.comresearchgate.net These investigations utilized validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) methods to accurately quantify the plasma concentrations of the involved drugs and their metabolites. patsnap.comresearchgate.net

One study reported that the co-administration of this compound with sofosbuvir led to a significant increase in sofosbuvir exposure. The geometric mean ratio (GMR) for sofosbuvir's maximum plasma concentration (Cmax) was 152.0% (90% CI: 118.0% - 197.0%), indicating a 52.0% increase compared to sofosbuvir administered alone. researchgate.net Similarly, the area under the concentration-time curve (AUC) from time zero to the last measurable time point (AUC(0-tau)) GMR for sofosbuvir was 230.0% (90% CI: 184.0% - 287.0%), representing a substantial 130.0% increase. researchgate.net

In interactions involving rosuvastatin, the co-administration of this compound resulted in marked increases in rosuvastatin exposure. The 90% confidence interval (CI) for rosuvastatin's Cmax GMR was 172.4% (153.6% - 193.5%), signifying a 74.9% increase compared to the single dose of rosuvastatin. Correspondingly, the AUC(0-72) GMR was 158.0% (144.3% - 172.9%), indicating a 60.5% increase. patsnap.com These findings collectively suggest that this compound can alter the pharmacokinetic profiles of co-administered drugs such as sofosbuvir and rosuvastatin. patsnap.comresearchgate.net

Table 1: Preclinical In Vivo Drug-Drug Interaction of this compound with Sofosbuvir

| Drug | Parameter | Co-administration vs. Single Administration (Geometric Mean Ratio) | Percentage Change | 90% Confidence Interval (GMR) |

| Sofosbuvir | Cmax | 152.0% | +52.0% | 118.0% - 197.0% |

| Sofosbuvir | AUC(0-tau) | 230.0% | +130.0% | 184.0% - 287.0% |

Source: researchgate.net

Table 2: Preclinical In Vivo Drug-Drug Interaction of this compound with Rosuvastatin

| Drug | Parameter | Co-administration vs. Single Administration (Geometric Mean Ratio) | Percentage Change | 90% Confidence Interval (GMR) |

| Rosuvastatin | Cmax | 172.4% | +74.9% | 153.6% - 193.5% |

| Rosuvastatin | AUC(0-72) | 158.0% | +60.5% | 144.3% - 172.9% |

Source: patsnap.com

Potential for Pharmacodynamic Interactions in Preclinical Models

While specific preclinical pharmacodynamic (PD) interaction studies focusing on this compound were not extensively detailed in the reviewed literature, the general framework for assessing such interactions is established. Pharmacodynamic interactions are defined by synergistic, additive, or antagonistic effects, which are determined by observing changes in the drug's biological effects rather than its concentration. mdpi.com In vivo comparative pharmacodynamic studies serve as a key methodology for evaluating these interactions, involving the comparison of physiological indicators after combination therapy versus monotherapy. mdpi.com Such studies are critical for understanding how co-administered drugs might mutually influence their therapeutic outcomes or toxicity profiles, even if their pharmacokinetic profiles remain largely unchanged. The limited availability of detailed PD interaction data for this compound in the reviewed literature suggests that the primary research focus has been on its pharmacokinetic interactions.

Interaction with Host Cellular Pathways (beyond direct antiviral mechanism)

This compound functions as an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex. nih.gov The NS5A protein itself plays a critical role in viral replication and is known to interact with a variety of host cellular proteins and pathways. patsnap.com These interactions are implicated in modulating the host's immune response and fostering viral persistence. patsnap.com By inhibiting NS5A, this compound effectively disrupts the HCV replication cycle. patsnap.com However, the provided literature does not offer specific details regarding this compound's interactions with other host cellular pathways that are distinct from its direct antiviral mechanism targeting NS5A. The research primarily focuses on its role as an NS5A inhibitor and its pharmacokinetic interactions. springer.comresearchgate.netnih.govnih.govnih.gov

List of Compounds Mentioned:

this compound

Sofosbuvir

Omeprazole magnesium

Rosuvastatin calcium

P-glycoprotein (P-gp)

CYP2C8

CYP1A2

CYP2B6

CYP2C9

CYP2C19

CYP2D6

CYP3A4

GS-331007 (metabolite of Sofosbuvir)

Future Directions and Research Gaps in Yimitasvir Phosphate Scholarship

Exploration of Broader Antiviral Potentials and Targets

While Yimitasvir (B10857898) Phosphate (B84403) has demonstrated efficacy against HCV and SARS-CoV-2, its potential against other viral pathogens remains largely unexplored. Future research should systematically evaluate its antiviral activity against a wider spectrum of viruses, including those with significant public health impact, such as other coronaviruses, flaviviruses, or paramyxoviruses. Identifying novel viral or host targets that Yimitasvir Phosphate may interact with could unlock new therapeutic avenues. Studies could focus on understanding if its mechanism of action, targeting viral non-structural protein 5A (NS5A) or viral proteases, can be broadly applied to inhibit replication of other viruses that rely on similar enzymatic machinery or protein functions. This exploration could involve high-throughput screening assays and in vitro studies against diverse viral families.

Advanced Research into Complex Resistance Mechanisms and Novel Resistance Mitigation Strategies

As with many antiviral agents, the development of drug resistance is a significant concern. While this compound is often used in combination therapies to mitigate this risk, a deeper understanding of the specific resistance mechanisms that may emerge against it is warranted. Future research should investigate the genetic mutations or cellular alterations that confer resistance to this compound. This could involve serial passage studies in cell cultures and detailed genetic sequencing of resistant viral strains. Concurrently, the development of novel resistance mitigation strategies is essential. This includes exploring synergistic combinations with other direct-acting antivirals (DAAs) or host-targeting agents, and investigating the potential for this compound to be effective against viruses that have developed resistance to other NS5A inhibitors.

Development of Innovative and Sustainable Synthetic Methodologies

The efficient and sustainable synthesis of this compound is critical for its widespread availability and cost-effectiveness. While initial synthesis routes have been established, ongoing research should focus on developing greener, more economical, and scalable manufacturing processes. This could involve exploring alternative starting materials, optimizing reaction conditions to reduce waste and energy consumption, and investigating novel catalytic methods. The development of continuous flow synthesis techniques could also offer advantages in terms of yield, purity, and process control. Furthermore, research into the solid-state properties of this compound, including polymorphism and salt selection, is important for optimizing its formulation and stability.

Integration of "Omics" Data (e.g., proteomics, metabolomics) for Deeper Mechanistic Understanding

To gain a more comprehensive understanding of this compound's mechanism of action and its interactions with host cells and viral machinery, the integration of multi-omics data is a promising avenue. Proteomics studies could identify host proteins or viral proteins that are modulated by this compound, revealing new pathways involved in its antiviral effect or potential off-target interactions. Metabolomics could elucidate changes in cellular metabolic profiles induced by the drug, providing insights into cellular stress responses or altered metabolic pathways essential for viral replication. Transcriptomics, as already partially explored, can map gene expression changes. By integrating these datasets, researchers can build sophisticated models that explain how this compound exerts its effects at a systems level, potentially uncovering novel drug targets or biomarkers for treatment response.

| Omics Layer | Potential Insights |

| Proteomics | Identification of host and viral protein targets, elucidation of post-translational modifications, protein-protein interactions. |

| Metabolomics | Understanding metabolic pathway alterations, identification of host dependency factors, cellular stress responses. |

| Transcriptomics | Gene expression profiling, identification of regulatory networks, host immune response modulation. |

| Genomics | Characterization of viral resistance mutations, host genetic factors influencing response. |

Investigation of Emerging Antiviral Research Modalities in Relation to this compound

The field of antiviral therapy is rapidly evolving, with new modalities constantly emerging. Future research should investigate how this compound can be integrated with these novel approaches. This includes exploring its potential in combination therapies with other classes of antivirals or immunomodulatory agents to achieve synergistic effects and overcome resistance. Furthermore, the development of advanced drug delivery systems, such as nanoparticles or liposomes, could enhance this compound's bioavailability, targeting, and sustained release, potentially reducing dosing frequency and improving patient compliance. The application of systems biology approaches, which integrate diverse data types to model complex biological interactions, can also guide the rational design of combination therapies and identify new therapeutic strategies involving this compound. Drug repurposing efforts, guided by systems biology, could also identify new indications for this compound beyond its current targets.

Compound Names:

this compound

Yimitasvir

DAG 181

Sofosbuvir (B1194449) (SOF)

Furaprevir

Coblopasvir

Fupitavir

ZN6168

Amphibavir

Velpatasvir

Paritaprevir

Ritonavir

Dasabuvir

Ribavirin

Simeprevir

Voxilaprevir

Remdesivir

Bortezomib

Digitoxin

Raloxifene

WZ-4002

EGFR inhibitor

ERBB2

EFEMP2

CHST2

Q & A

Q. What is the mechanism of action of Yimitasvir phosphate, and how does its structure-activity relationship compare to other NS5A inhibitors?

this compound is a hepatitis C virus (HCV) NS5A inhibitor that disrupts viral replication and virion assembly by binding to the NS5A protein. Structurally, it shares similarities with ledipasvir and velpatasvir but exhibits distinct pharmacodynamic properties, including potent activity against HCV genotypes 1a, 1b, and 4a . Preclinical studies highlight its optimized binding affinity to NS5A domains, which contributes to its high barrier to resistance .

Q. How were the safety and pharmacokinetics of this compound evaluated in early-phase clinical trials?

A Phase I randomized, double-blind trial in 56 healthy Chinese volunteers assessed single and multiple ascending doses. Key findings included a linear pharmacokinetic profile with dose proportionality, a median Tmax of 4–5 hours, and a half-life of 15–20 hours. Adverse events were mild (e.g., headache, nausea), with no dose-limiting toxicities . Population pharmacokinetic modeling confirmed minimal inter-individual variability in healthy subjects, supporting its predictable exposure profile .

Q. What is the rationale for combining this compound with Sofosbuvir in HCV therapy?

Sofosbuvir (NS5B polymerase inhibitor) and Yimitasvir (NS5A inhibitor) target different stages of the HCV lifecycle, providing synergistic antiviral effects. Phase II trials demonstrated a 100% sustained virologic response (SVR12) in genotype 1b patients, attributed to complementary mechanisms that reduce viral escape . This combination avoids interferon-based regimens, improving tolerability and compliance .

Advanced Research Questions

Q. How do drug-drug interaction (DDI) studies inform dosing adjustments for this compound in combination therapies?

DDI studies evaluated interactions with Sofosbuvir, omeprazole, and rosuvastatin. Co-administration with Sofosbuvir increased Sofosbuvir Cmax by 52% and AUC by 130%, likely due to competition for metabolic pathways. Conversely, Yimitasvir exposure decreased by 31–44% when co-administered with omeprazole (a proton-pump inhibitor), necessitating staggered dosing to mitigate gastric pH effects . Rosuvastatin AUC increased by 60.5%, suggesting CYP450 or transporter-mediated interactions . These findings underscore the need for protocol-specific dosing intervals .

Q. What methodologies are used to resolve contradictions in efficacy data across clinical trials?

Discrepancies in SVR12 rates (e.g., 98.4% in Phase II vs. 99.8% in Phase III) are analyzed through subgroup stratification and resistance-associated substitution (RAS) profiling. For example, baseline NS5A Y93H RAS was present in 11.6% of non-responders in Phase II trials, but no virologic failures occurred in Phase III, suggesting improved patient selection or dosing optimization . Bayesian statistical models and sensitivity analyses are employed to adjust for confounding variables .

Q. How is population pharmacokinetic modeling applied to optimize Yimitasvir dosing in diverse patient populations?

Nonlinear mixed-effects modeling (NONMEM) integrates covariates like body weight, renal/hepatic function, and genetic polymorphisms. A 2020 study identified mild hepatic impairment as a factor increasing Yimitasvir AUC by 35%, prompting dose reductions in cirrhotic patients. This approach personalizes dosing while maintaining therapeutic efficacy .

Q. What experimental designs are used to assess Yimitasvir’s resistance profile?

Resistance is evaluated via in vitro replicon assays and Sanger sequencing of NS5A domains in clinical trial non-responders. Yimitasvir shows a high barrier to resistance, with EC50 values 10-fold lower than daclatasvir against GT3a. However, polymorphisms at L31 and Y93 reduce susceptibility, necessitating RAS screening in treatment-experienced patients .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing SVR12 outcomes in HCV trials?

Modified intention-to-treat (mITT) analysis excludes early dropouts unrelated to efficacy, reducing bias. For example, Phase III trials reported 99.8% SVR12 using mITT, versus 98.4% in Phase II with stricter criteria . Confidence intervals (95% CI) and Fisher’s exact test validate between-group differences, with non-inferiority margins set at 10% .

Q. How are pharmacodynamic endpoints (e.g., viral load reduction) quantified in preclinical studies?

HCV RNA kinetics are modeled using nonlinear regression (e.g., Emax models) to estimate EC50 and maximal viral suppression. In vitro, GT1b replicons achieved >4-log10 reduction with Yimitasvir at 1 nM, confirming its potency .

Q. What protocols ensure reproducibility in DDI studies?

Open-label, randomized crossover designs with validated LC-MS/MS assays quantify drug/metabolite concentrations. For example, Trial 2 (omeprazole interaction) used three dosing intervals (0h, 4h, 12h) to isolate pH-dependent effects, with Phoenix WinNonlin for non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.